molecular formula C12H11F3N2O2S B12244833 Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate

Cat. No.: B12244833
M. Wt: 304.29 g/mol
InChI Key: VTAMKCQTGAXSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a sulfanyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent under controlled conditions to form the sulfanyl intermediate. This intermediate is then esterified with methyl propanoate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate
  • Methyl {6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl}sulfanylacetate
  • Methyl 2-{[3-cyano-6-(tricyclo[3.3.1.13,7]dec-1-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Uniqueness

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12F3N3O2S
  • Molecular Weight : 355.32 g/mol
  • CAS Number : 328285-72-9

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. A study evaluating various pyridine derivatives demonstrated that compounds similar to this compound showed notable activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown that certain trifluoromethyl pyridine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus and E. coli
Investigation of Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM
Enzyme Inhibition StudyInhibited COX and LOX with IC50 values ranging from 5 to 15 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in cancer cells.
  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, effectively reducing their activity.

Properties

Molecular Formula

C12H11F3N2O2S

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate

InChI

InChI=1S/C12H11F3N2O2S/c1-6-4-9(12(13,14)15)8(5-16)10(17-6)20-7(2)11(18)19-3/h4,7H,1-3H3

InChI Key

VTAMKCQTGAXSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC(C)C(=O)OC)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.